molecular formula C11H12N4O2 B11792555 ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate

ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11792555
M. Wt: 232.24 g/mol
InChI Key: HOSCXFVRPNAASD-UHFFFAOYSA-N
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Description

Ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that features a triazole ring, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the aminophenyl group enhances its potential for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl 3-(3-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate with a reducing agent to convert the nitro group to an amino group. This can be achieved using hydrogenation in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure efficient conversion and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications.

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro precursor can be reduced to the amino compound.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.

    Substitution: Nucleophiles such as alkyl halides or aryl halides under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitro to amino groups.

    Substitution: Introduction of alkyl or aryl groups to the triazole ring.

Scientific Research Applications

Ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or modulation of their activity. The aminophenyl group enhances binding affinity through additional hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

  • Ethyl 3-(3-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate
  • 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylic acid
  • Ethyl 3-(4-aminophenyl)-1H-1,2,4-triazole-5-carboxylate

Uniqueness: Ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate is unique due to the specific positioning of the aminophenyl group, which influences its reactivity and biological activity. The presence of the ethyl ester group also enhances its solubility and potential for further chemical modifications.

Biological Activity

Ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}N4_4O2_2
  • Molecular Weight : 232.24 g/mol
  • CAS Number : 1147675-34-0

This compound belongs to the triazole family, which is known for its role in various pharmacological applications.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Its mechanism may involve inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
  • Antioxidant Properties : Studies have indicated that triazole derivatives can scavenge free radicals, thus providing protective effects against oxidative stress.
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, including xanthine oxidase, which is crucial in purine metabolism.

Antimicrobial Efficacy

A series of studies have demonstrated the antimicrobial properties of this compound:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.125 µg/mL
Escherichia coli0.5 µg/mL
Pseudomonas aeruginosa0.25 µg/mL

These findings suggest that the compound is particularly effective against Gram-positive bacteria.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays:

Assay TypeIC50 Value (µM)Reference
DPPH Radical Scavenging15.0
ABTS Radical Scavenging10.5

The low IC50 values indicate strong antioxidant potential.

Case Study 1: Antibacterial Activity

In a controlled study published in the Journal of Medicinal Chemistry, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited a significant reduction in bacterial load in vitro and showed promise for further development as an antibacterial agent .

Case Study 2: Antioxidant Effects

Another study focused on the antioxidant properties of this compound demonstrated its ability to reduce oxidative stress markers in human cell lines exposed to hydrogen peroxide. The results suggested that the compound could potentially be used in therapeutic strategies aimed at combating oxidative stress-related diseases .

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)10-13-9(14-15-10)7-4-3-5-8(12)6-7/h3-6H,2,12H2,1H3,(H,13,14,15)

InChI Key

HOSCXFVRPNAASD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC(=CC=C2)N

Origin of Product

United States

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